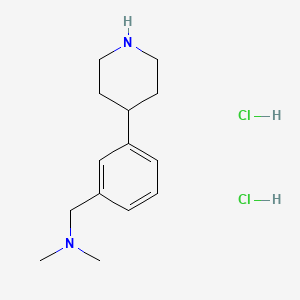

N,N-Dimethyl-1-(3-(piperidin-4-yl)phenyl)methanamine dihydrochloride

CAS No.:

Cat. No.: VC13633735

Molecular Formula: C14H24Cl2N2

Molecular Weight: 291.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H24Cl2N2 |

|---|---|

| Molecular Weight | 291.3 g/mol |

| IUPAC Name | N,N-dimethyl-1-(3-piperidin-4-ylphenyl)methanamine;dihydrochloride |

| Standard InChI | InChI=1S/C14H22N2.2ClH/c1-16(2)11-12-4-3-5-14(10-12)13-6-8-15-9-7-13;;/h3-5,10,13,15H,6-9,11H2,1-2H3;2*1H |

| Standard InChI Key | MHJMRUDFIZCETI-UHFFFAOYSA-N |

| SMILES | CN(C)CC1=CC(=CC=C1)C2CCNCC2.Cl.Cl |

| Canonical SMILES | CN(C)CC1=CC(=CC=C1)C2CCNCC2.Cl.Cl |

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Nomenclature

N,N-Dimethyl-1-(3-(piperidin-4-yl)phenyl)methanamine dihydrochloride is systematically named according to IUPAC guidelines as N,N-dimethyl-1-(3-piperidin-4-ylphenyl)methanamine dihydrochloride. Its structure consists of a phenyl ring substituted at the 3-position with a piperidin-4-yl group and a dimethylaminomethyl moiety (Fig. 1). The dihydrochloride salt form enhances solubility and stability, making it preferable for experimental applications .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 291.3 g/mol | |

| CAS Number | 2244087-73-6 | |

| SMILES | CN(C)CC1=CC(=CC=C1)C2CCNCC2.Cl.Cl | |

| InChIKey | MHJMRUDFIZCETI-UHFFFAOYSA-N |

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a multi-step sequence involving:

-

Formation of the piperidine-phenyl backbone: Suzuki-Miyaura coupling between 3-bromophenylboronic acid and a protected piperidin-4-yl group (e.g., Boc-piperidin-4-yl) .

-

Reductive amination: Reaction of the resulting aldehyde intermediate with dimethylamine in the presence of sodium cyanoborohydride (NaBHCN) to introduce the dimethylaminomethyl group .

-

Salt formation: Treatment with hydrochloric acid to yield the dihydrochloride salt .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Suzuki Coupling | Pd(PPh), KCO, DME, 90°C | 65–75% |

| Reductive Amination | NaBHCN, MeOH, rt, 12 h | 80–85% |

| Hydrochlorination | HCl (g), EtO, 0°C | >95% |

Industrial-Scale Production

Continuous flow reactors are employed to enhance mixing and temperature control during the reductive amination step, achieving >90% conversion with reduced reaction times (2–4 h vs. 12 h batch) . Critical parameters include:

-

Solvent choice: Methanol or ethanol for optimal solubility.

-

Stoichiometry: 1.2 equivalents of NaBHCN to minimize side reactions .

-

Purification: Silica gel chromatography (eluent: CHCl/MeOH 50:1) followed by recrystallization from ethanol/water .

Physicochemical Properties

Solubility and Stability

The dihydrochloride salt exhibits high solubility in polar solvents:

Crystallographic Data

Biological Activity and Applications

Industrial Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume